molecular formula C16H11NO5 B13136491 Ethyl 7-nitro-9-oxo-9h-fluorene-2-carboxylate CAS No. 92858-67-8

Ethyl 7-nitro-9-oxo-9h-fluorene-2-carboxylate

Cat. No.: B13136491
CAS No.: 92858-67-8
M. Wt: 297.26 g/mol
InChI Key: YJDCKMZMLUVESY-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate (CAS 92858-67-8) is a high-purity chemical building block for advanced research applications. With a molecular formula of C16H11NO5 and a molecular weight of 297.26, this compound is a valuable precursor in organic synthesis, particularly for constructing complex fluorene and fluorenone scaffolds . Fluorene-based compounds are of significant interest in medicinal chemistry; for instance, structural analogs featuring a 9-oxo-9H-fluorene core and a nitro substituent have been identified as potent apoptosis inducers with enhanced activity against various cancer cell lines, including T47D and HCT116 . Furthermore, the 9-oxo-9H-fluorene structure is a key framework in developing inhibitors for biological targets such as Sirtuin 2 (SIRT2), a promising therapeutic target in oncology . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

92858-67-8

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

ethyl 7-nitro-9-oxofluorene-2-carboxylate

InChI

InChI=1S/C16H11NO5/c1-2-22-16(19)9-3-5-11-12-6-4-10(17(20)21)8-14(12)15(18)13(11)7-9/h3-8H,2H2,1H3

InChI Key

YJDCKMZMLUVESY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate

This compound is an organic compound with the molecular formula C16H11NO5C_{16}H_{11}NO_5 and a molecular weight of 297.26 g/mol. It belongs to the class of fluorene derivatives, known for diverse applications in fields like organic electronics and pharmaceuticals. This compound is used as an intermediate in synthesizing various organic compounds.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the nitration of 9-oxo-9H-fluorene-2-carboxylic acid, followed by esterification with ethanol.

Chemical Reactions:

  • Oxidation: Can be oxidized to form corresponding nitrofluorene derivatives.
  • Reduction: The nitro group can be reduced to yield amino derivatives. For example, 2,7-dinitrofluorene can be reduced using hydrated stannous chloride in HCl to afford 2,7-diaminofluorene .
  • Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.

Applications in Chemistry, Biology, and Industry

This compound has applications in chemistry, biology, and industry:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
  • Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
  • Industry: It is utilized in the production of organic electronic materials and as a precursor in the synthesis of dyes and pigments.

This compound is of interest in medicinal chemistry because of its potential biological activities, especially in cancer research and apoptosis induction. Research indicates that similar compounds can act as apoptosis inducers. Modifications at the 7-position can significantly enhance apoptotic activity. Specifically, compounds with substitutions at this position demonstrated improved efficacy in inducing apoptosis in various cancer cell lines, including T47D and HCT116 cells, with effective concentration (EC50) values ranging from 0.15 to 0.29 µM.

The anticancer potential of this compound can be attributed to its ability to activate caspases, which are crucial for the execution phase of apoptosis. The activation of caspases leads to programmed cell death, making these compounds valuable in cancer therapy.

Table 1: Summary of Biological Activities

CompoundEC50 (µM)Activity TypeCell Lines Tested
This compoundTBDApoptosis InducerT47D, HCT116
N-Aryl 9-Oxo-9H-Fluorene Derivative0.15 - 0.29Apoptosis InducerT47D, HCT116, SNU398
Other Related CompoundsVariesAnticancer AgentsVarious Cancer Cell Lines

Case Studies

  • High-throughput Screening Assays: High-throughput screening identified several 9-oxo-9H-fluorene derivatives as potent apoptosis inducers. The introduction of a nitro group at the 7-position was particularly beneficial for enhancing biological activity.
  • Structure–Activity Relationship (SAR): SAR studies demonstrated that modifications on the fluorene ring could significantly alter biological activity. The introduction of various substituents at the 7-position led to improved potency against cancer cell lines, highlighting the importance of structural optimization in drug development.
  • Antimicrobial Activity: While primarily studied for anticancer properties, related compounds have also exhibited antimicrobial activities against various pathogens, suggesting a broader potential for therapeutic applications beyond oncology.

Mechanism of Action

The mechanism of action of ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate and related fluorene/xanthene derivatives:

Table 1: Structural and Functional Comparison of Fluorene/Xanthene Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
This compound C₁₆H₁₁NO₅ 7-NO₂, 9-O, COOEt at C2 297.26 Ethyl ester, nitro substitution -
9-Oxo-2-fluorenecarboxylic acid C₁₄H₈O₃ COOH at C2, 9-O 224.21 Carboxylic acid, no nitro
Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate C₁₆H₁₂O₅ 7-OCH₃, 9-O, COOCH₃ at C2 296.26 Xanthene core, methoxy
4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid C₁₄H₅N₃O₉ 4,5,7-NO₂, 9-O, COOH at C2 383.21 Trinitro, carboxylic acid
9H-Fluorene-2-acetaldehyde,7-nitro-α,9-dioxo- C₁₅H₇NO₄ 7-NO₂, 9-O, CH₃CO at C2 265.22 Acetaldehyde group, dioxo

Key Observations:

Functional Group Influence :

  • Nitro Groups : The target compound’s single nitro group at position 7 contrasts with the trinitro substitution in 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid . Nitro groups are electron-withdrawing, reducing aromatic ring electron density and increasing susceptibility to nucleophilic attack.
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves lipid solubility compared to 9-Oxo-2-fluorenecarboxylic acid (carboxylic acid, hydrophilic) . This difference impacts applications in drug design or organic synthesis.

Structural Variations :

  • Xanthene Core : Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate replaces the fluorene backbone with a xanthene system (oxygen-bridged aromatic rings). The methoxy group at position 7 is electron-donating, stabilizing the ring system differently than nitro groups.
  • Acetaldehyde Substituent : The acetaldehyde group in 9H-Fluorene-2-acetaldehyde,7-nitro-α,9-dioxo- introduces aldehyde reactivity, enabling condensation reactions absent in ester or carboxylic acid derivatives.

Physicochemical Implications: Molecular Weight and Stability: The trinitro derivative has a higher molecular weight (383.21 g/mol) and likely lower thermal stability due to multiple nitro groups.

Biological Activity

Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and apoptosis induction. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the molecular formula C16H13N1O4 and a molecular weight of approximately 299.28 g/mol. The compound features a fluorene backbone with a nitro group at the 7-position and an ethyl ester at the carboxylic acid moiety. This unique structure contributes to its biological activity.

Research indicates that compounds similar to this compound can act as apoptosis inducers . A study on N-aryl-9-oxo-9H-fluorene derivatives showed that modifications at the 7-position significantly enhance apoptotic activity. Specifically, compounds with substitutions at this position demonstrated improved efficacy in inducing apoptosis in various cancer cell lines, including T47D and HCT116 cells, with effective concentration (EC50) values ranging from 0.15 to 0.29 µM .

Anticancer Properties

The anticancer potential of this compound can be attributed to its ability to activate caspases, which are crucial for the execution phase of apoptosis. The activation of caspases leads to programmed cell death, making these compounds valuable in cancer therapy .

Table 1: Summary of Biological Activities

CompoundEC50 (µM)Activity TypeCell Lines Tested
This compoundTBDApoptosis InducerT47D, HCT116
N-Aryl 9-Oxo-9H-Fluorene Derivative0.15 - 0.29Apoptosis InducerT47D, HCT116, SNU398
Other Related CompoundsVariesAnticancer AgentsVarious Cancer Cell Lines

Case Studies

  • High-throughput Screening Assays : A study involving high-throughput screening identified several derivatives of 9-oxo-9H-fluorene as potent apoptosis inducers. The introduction of a nitro group at the 7-position was particularly beneficial for enhancing biological activity .
  • Structure–Activity Relationship (SAR) : SAR studies demonstrated that modifications on the fluorene ring could significantly alter biological activity. The introduction of various substituents at the 7-position led to improved potency against cancer cell lines, highlighting the importance of structural optimization in drug development .
  • Antimicrobial Activity : While primarily studied for anticancer properties, related compounds have also exhibited antimicrobial activities against various pathogens, suggesting a broader potential for therapeutic applications beyond oncology .

Q & A

Q. Example Workflow :

StepSoftware/ToolAction
1SHELXLRefine disorder using PART and restraints
2WinGXVisualize ADPs and adjust parameters
3PLATONValidate geometry and check for missed symmetry

Basic: How should researchers handle safety concerns during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for nitration (exothermic reaction) and esterification (acidic vapors).
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: What statistical methods address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • R-Factor Analysis : Compare crystallographic R1 values (e.g., ≤5% for high-quality data) with NMR/IR confidence intervals .
  • Bayesian Refinement : Use probabilistic models (e.g., BUSTER ) to reconcile outliers in spectroscopic peaks.
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify systematic errors in spectral datasets .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

  • Ethanol/Water : Ideal for polar aromatic systems; gradual cooling enhances crystal growth.
  • Dichloromethane/Hexane : For non-polar impurities. Monitor solubility via phase diagrams.

Advanced: How does the electron-withdrawing nitro group influence fluorescence properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λmax shifts (e.g., nitro group reduces π→π* transition energy).
  • Quantum Yield Calculation : Compare emission intensity with non-nitrated analogs using integrating sphere methods.
  • TD-DFT Modeling : Simulate excited-state transitions to correlate structure with fluorescence quenching .

Basic: How is X-ray crystallography applied to confirm the compound’s structure?

Methodological Answer:

Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson maps .

Refinement : Iterate with SHELXL to minimize R-factors.

Validation : Check CIF files with PLATON for missed symmetry or voids .

Advanced: What mechanistic insights guide the nitro group’s regioselective introduction?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : Nitronium ion (NO₂⁺) attacks the electron-rich position 7 due to fluorenone’s resonance stabilization.
  • Computational Mapping : Use Mulliken Charges or Fukui Indices (DFT) to predict reactivity .
  • Kinetic vs. Thermodynamic Control : Monitor reaction temperature to favor para-substitution over ortho pathways.

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